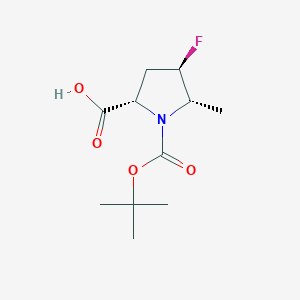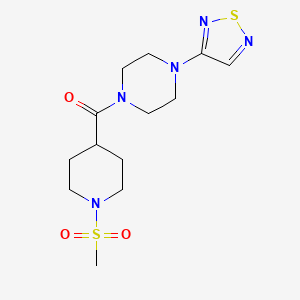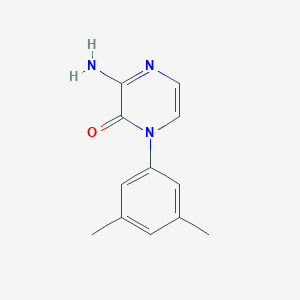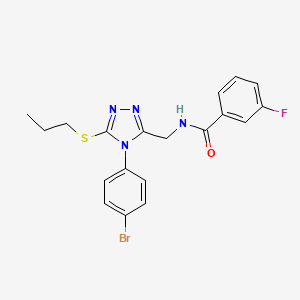![molecular formula C15H14N2O2S2 B2552435 3-((4-メチルベンジル)チオ)-4H-ベンゾ[e][1,2,4]チアジアジン 1,1-ジオキシド CAS No. 896686-10-5](/img/structure/B2552435.png)
3-((4-メチルベンジル)チオ)-4H-ベンゾ[e][1,2,4]チアジアジン 1,1-ジオキシド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of 1,2,4-thiadiazine 1,1-dioxides. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications, including cardiovascular and hypertensive effects .
科学的研究の応用
3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of other heterocyclic compounds.
Biology: Evaluated for its antibacterial, antifungal, and antitubercular activities.
Medicine: Investigated for its potential as an anticancer agent and for its cardiovascular effects.
作用機序
Target of Action
The compound 3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is known to have several targets. It is well known for its cardiovascular and hypertensive effects . It acts as an ATP-sensitive potassium channel opener . This compound also inhibits the release of insulin . Furthermore, it inhibits some enzymes such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase .
Mode of Action
The interaction of 3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide with its targets leads to several changes. As an ATP-sensitive potassium channel opener, it influences the potassium ion flow across the cell membrane . By inhibiting the release of insulin, it affects glucose metabolism . Its inhibitory action on enzymes like xanthine oxidase, HCV NS5B polymerase, and aldose reductase disrupts their respective biochemical pathways .
Biochemical Pathways
The compound 3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide affects several biochemical pathways. Its action as an ATP-sensitive potassium channel opener influences the potassium ion flow across the cell membrane, affecting cellular excitability . Its inhibitory effect on insulin release impacts glucose metabolism . Furthermore, by inhibiting enzymes like xanthine oxidase, HCV NS5B polymerase, and aldose reductase, it disrupts purine metabolism, viral replication, and the polyol pathway, respectively .
Result of Action
The molecular and cellular effects of 3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide’s action are diverse due to its multiple targets. It can affect cellular excitability through its action on ATP-sensitive potassium channels . It can also influence glucose metabolism by inhibiting insulin release . Additionally, it can disrupt various biochemical pathways by inhibiting specific enzymes .
生化学分析
Biochemical Properties
It is known that 1,2,4-benzothiadiazine 1,1-dioxides, the class of compounds to which it belongs, act as ATP-sensitive potassium channel openers . This activity results in the inhibition of insulin release .
Cellular Effects
Preliminary studies suggest that it may have antitubercular and anticancer activities .
Molecular Mechanism
It is known that 1,2,4-benzothiadiazine 1,1-dioxides can inhibit some enzymes, such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase .
準備方法
The synthesis of 3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the condensation of 2-chlorobenzenesulfonamide with 4-chloropyridine-3-sulfonamide, followed by cyclization in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in pyridine . Another method involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Industrial production methods may involve scalable electrosynthesis techniques, which offer high yields and selectivity .
化学反応の分析
3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
類似化合物との比較
3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be compared with other similar compounds, such as:
1,2,4-pyridothiadiazine 1,1-dioxides: These compounds share similar biological activities, including ATP-sensitive potassium channel opening and enzyme inhibition.
1,2,4-thiadiazole derivatives: Known for their anticancer and antitubercular activities.
Benzo[e][1,2,4]thiadiazine derivatives: These compounds have been studied for their cardiovascular and hypertensive effects.
The uniqueness of 3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
特性
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-11-6-8-12(9-7-11)10-20-15-16-13-4-2-3-5-14(13)21(18,19)17-15/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBDQNRGSDVYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2552353.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzamide](/img/structure/B2552354.png)
![2-[(4-chlorophenyl)sulfanyl]-4-methylquinoline](/img/structure/B2552356.png)
![4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide](/img/structure/B2552358.png)
![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2552363.png)
![N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2552364.png)

![2-Chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]acetamide](/img/structure/B2552366.png)

![2-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B2552369.png)

![Sodium 2-[(thiophen-2-yl)formamido]ethane-1-sulfonate](/img/structure/B2552374.png)

